![molecular formula C22H18N6O3S B13023808 1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13023808.png)
1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is known for its stability and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps. The synthetic route typically begins with the preparation of the fluorene-based spiro compound, followed by the introduction of the triazine moiety. The final steps involve the formation of the pyrimidine ring and the addition of the allyl and thioxo groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes
Wirkmechanismus
The mechanism of action of 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique spiro structure and the presence of both triazine and pyrimidine rings. Similar compounds include:
1-Allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: Known for its biological activity and use in medicinal chemistry.
1-Allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thiourea: Used in various organic synthesis reactions and as a precursor for more complex molecules.
Eigenschaften
Molekularformel |
C22H18N6O3S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-[(5-oxospiro[1,4-dihydro-1,2,4-triazine-6,9'-fluorene]-3-yl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H18N6O3S/c1-2-11-27-17(29)12-18(30)28(21(27)32)25-20-23-19(31)22(26-24-20)15-9-5-3-7-13(15)14-8-4-6-10-16(14)22/h2-10,26H,1,11-12H2,(H2,23,24,25,31) |
InChI-Schlüssel |
VRPGDYMAUQOCQC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)CC(=O)N(C1=S)NC2=NNC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride](/img/structure/B13023729.png)
![1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13023731.png)
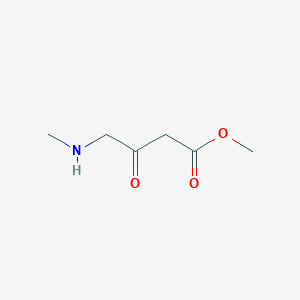
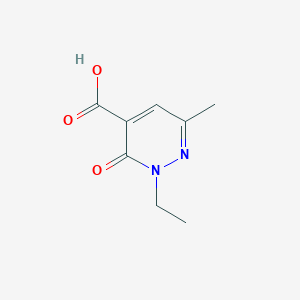


![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13023770.png)
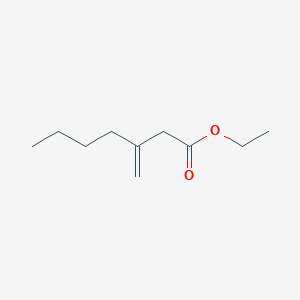
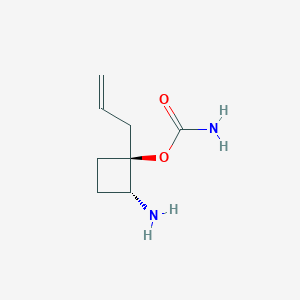
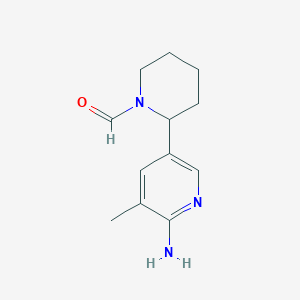
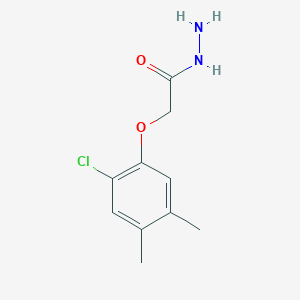
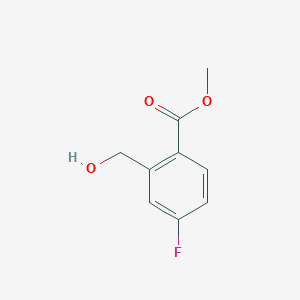
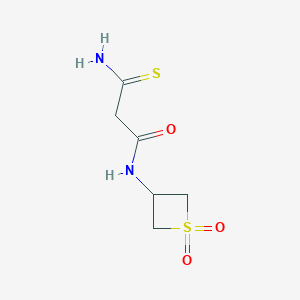
![1-(3-Fluoro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13023817.png)
